Sodium 1,3-benzodioxole-5-sulphonate
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Overview
Description
Sodium 1,3-benzodioxole-5-sulphonate is an organic compound with the molecular formula C7H5NaO5S. It is a sodium salt derivative of 1,3-benzodioxole-5-sulfonic acid. This compound is known for its unique structural features, which include a benzodioxole ring fused with a sulfonate group. It is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1,3-benzodioxole-5-sulphonate typically involves the sulfonation of 1,3-benzodioxole. This can be achieved by reacting 1,3-benzodioxole with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high conversion rates and selectivity, with careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Sodium 1,3-benzodioxole-5-sulphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The benzodioxole ring can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Nucleophilic Substitution: Produces substituted benzodioxole derivatives.
Oxidation: Forms quinones.
Reduction: Yields dihydrobenzodioxole derivatives.
Scientific Research Applications
Sodium 1,3-benzodioxole-5-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 1,3-benzodioxole-5-sulphonate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The benzodioxole ring structure allows for interactions with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
1,3-Benzodioxole: A parent compound with similar structural features but lacking the sulfonate group.
1,4-Benzodioxine: Another benzodioxole derivative with different substitution patterns.
Methylenedioxybenzene: A related compound with a methylenedioxy group attached to a benzene ring.
Uniqueness: Sodium 1,3-benzodioxole-5-sulphonate is unique due to the presence of the sulfonate group, which imparts distinct solubility and reactivity characteristics. This makes it particularly useful in applications requiring water solubility and specific chemical reactivity .
Properties
CAS No. |
97337-81-0 |
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Molecular Formula |
C7H5NaO5S |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
sodium;1,3-benzodioxole-5-sulfonate |
InChI |
InChI=1S/C7H6O5S.Na/c8-13(9,10)5-1-2-6-7(3-5)12-4-11-6;/h1-3H,4H2,(H,8,9,10);/q;+1/p-1 |
InChI Key |
IUCZVTJTCOCKTN-UHFFFAOYSA-M |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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